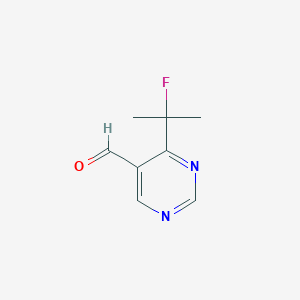

4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound exhibits systematic nomenclature variations across different chemical databases and suppliers. According to the International Union of Pure and Applied Chemistry standards, the preferred name is 4-(2-fluoropropan-2-yl)pyrimidine-5-carbaldehyde. This nomenclature reflects the substitution pattern where the pyrimidine ring system contains a fluorinated isopropyl group at position 4 and an aldehyde functional group at position 5.

The molecular formula C8H9FN2O indicates a molecular weight of 168.17 grams per mole. The compound is registered under Chemical Abstracts Service number 1427195-14-9 and carries the MDL number MFCD24368641. The InChI key YGCLTHRISILVQH-UHFFFAOYSA-N provides a unique digital identifier for the compound structure.

Alternative nomenclature systems refer to the compound as 4-(1-Fluoro-1-methylethyl)pyrimidine-5-carbaldehyde, emphasizing the tertiary carbon center bearing the fluorine substituent. The systematic name incorporates the fundamental pyrimidine heterocycle, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.

Crystallographic Data and Conformational Isomerism

The crystallographic characterization of this compound reveals important structural details about its solid-state organization. While specific single crystal data for this compound was not directly available in the search results, related pyrimidine-5-carbaldehyde structures provide valuable insights into the expected crystallographic behavior of this class of compounds.

Studies on the parent pyrimidine-5-carbaldehyde demonstrate that single crystals can be prepared using vapor diffusion methods with acetone and hexane at room temperature. The crystallographic analysis of similar pyrimidine derivatives shows characteristic diffraction patterns with specific peak positions at 5.5°, 10.9°, 22.0°, 27.6°, 33.3°, and 39.1° corresponding to various crystal planes.

The conformational flexibility of this compound is influenced by the presence of the fluorinated isopropyl substituent at position 4. The tertiary carbon bearing the fluorine atom introduces steric considerations that affect molecular conformation and crystal packing arrangements. The aldehyde group at position 5 provides additional sites for intermolecular interactions through hydrogen bonding and dipole-dipole interactions.

The three-dimensional molecular structure exhibits conformational preferences determined by the minimization of steric hindrance between the fluorinated alkyl group and the pyrimidine ring system. The spatial arrangement of the fluorine atom relative to the aromatic ring influences both electronic properties and intermolecular interactions in the crystalline state.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is characterized by the interplay between the aromatic pyrimidine system, the electron-withdrawing aldehyde group, and the fluorinated alkyl substituent. The pyrimidine ring maintains aromatic character through delocalized π-electron systems involving the nitrogen atoms and carbon framework.

The fluorine substitution on the isopropyl group introduces significant electronic effects due to fluorine's high electronegativity and small atomic radius. The carbon-fluorine bond exhibits strong dipolar character, with the fluorine atom carrying partial negative charge and the carbon bearing partial positive charge. This electronic distribution influences the overall molecular dipole moment and affects intermolecular interactions.

The aldehyde functional group at position 5 contributes additional electronic complexity through its carbonyl system. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing effect of the oxygen atom, making this site reactive toward nucleophilic attack. The conjugation between the pyrimidine ring and the aldehyde group through the aromatic system influences the electronic properties of both moieties.

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can participate in hydrogen bonding and coordination chemistry. The electronic environment of these nitrogen centers is modulated by the electron-withdrawing effects of both the aldehyde group and the fluorinated substituent, altering their basicity and nucleophilicity compared to unsubstituted pyrimidine derivatives.

Bond length and angle parameters reflect the electronic distribution within the molecule. The carbon-fluorine bond typically exhibits a length of approximately 1.35-1.40 Ångstroms, characteristic of strong covalent bonding. The aromatic carbon-carbon bonds in the pyrimidine ring maintain typical aromatic distances of 1.39-1.40 Ångstroms, while the carbon-nitrogen bonds exhibit lengths consistent with aromatic heterocycles.

Comparative Analysis with Fluorinated Pyrimidine Analogues

The structural characteristics of this compound can be meaningfully compared with other fluorinated pyrimidine derivatives to understand structure-property relationships. The comparison includes related compounds such as 5-fluoro-1H-pyrimidine-2,4-dione and its various derivatives.

5-fluoro-1H-pyrimidine-2,4-dione, also known as fluorouracil in its hydrated form, represents a different substitution pattern where the fluorine atom is directly attached to the pyrimidine ring rather than to an alkyl substituent. This compound exhibits a molecular formula of C4H9FN2O5 in its trihydrate form, with a molecular weight of 184.12 grams per mole. The direct ring fluorination in this analogue creates different electronic effects compared to the alkyl-fluorinated derivative under study.

Another relevant comparison involves 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile, which shares the same fluorinated isopropyl substituent but contains a nitrile group instead of an aldehyde at position 5. This analogue has the molecular formula C8H8FN3 with a molecular weight of 165.17 grams per mole. The substitution of the aldehyde with a nitrile group significantly alters the electronic properties and reactivity profile while maintaining the same fluorinated alkyl substituent.

The comparison extends to pyrazolopyridine derivatives that incorporate fluorinated benzyl groups, such as those containing 2-fluorophenyl methyl substituents. These compounds demonstrate how fluorine positioning affects molecular geometry and electronic distribution in heterocyclic systems.

| Compound | Molecular Formula | Molecular Weight | Fluorine Position | Functional Group |

|---|---|---|---|---|

| This compound | C8H9FN2O | 168.17 | Alkyl substituent | Aldehyde |

| 5-fluoro-1H-pyrimidine-2,4-dione | C4H3FN2O2 | 130.08 | Ring position | Dione |

| 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile | C8H8FN3 | 165.17 | Alkyl substituent | Nitrile |

The structural analysis reveals that alkyl-fluorinated pyrimidines like this compound offer distinct advantages in terms of synthetic accessibility and functional group tolerance compared to ring-fluorinated analogues. The tertiary carbon-fluorine bond provides enhanced metabolic stability while maintaining the beneficial electronic effects of fluorine incorporation.

The aldehyde functionality in the target compound distinguishes it from nitrile-containing analogues by providing enhanced reactivity toward nucleophiles and the ability to form reversible covalent bonds with biological targets. This reactivity profile makes the compound particularly valuable for applications requiring selective chemical modification or bioconjugation strategies.

Properties

IUPAC Name |

4-(2-fluoropropan-2-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-8(2,9)7-6(4-12)3-10-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLTHRISILVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205962 | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-14-9 | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Core Pyrimidine Formation

The synthesis often begins with commercially available or easily synthesized pyrimidine derivatives or their precursors. For example, 5-fluoro-2-methylpyrimidine-4(3H)-one has been used as a key intermediate in related pyrimidine fluorination chemistry.

Industrial methods for related fluoro-methylpyrimidines utilize potassium tert-butoxide as a safer alternative to sodium hydride in the formation of key intermediates, improving safety and yield. The ring closure and chlorination steps are optimized to maximize yields and reduce impurities, typically using phosphorus oxychloride for chlorination under controlled conditions.

Functionalization at the 5-Position to Form the Aldehyde

The aldehyde group at the 5-position of the pyrimidine ring is typically introduced by oxidation of a corresponding hydroxymethyl or methyl precursor.

- Oxidation reactions using classical reagents (e.g., PCC, Swern oxidation) or catalytic systems can convert primary alcohols to aldehydes efficiently.

- In related pyrazolo[1,5-a]pyrimidine systems, oxidation of primary alcohol intermediates to aldehydes has been achieved with good yields (around 60-70%).

Alternatively, direct formylation methods on the pyrimidine ring may be employed, but these are less common due to regioselectivity challenges.

Representative Synthetic Route Example

A plausible multistep synthetic route based on literature and industrial practices is as follows:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 5-fluoro-2-methylpyrimidine-4(3H)-one intermediate | Potassium tert-butoxide, ethyl formate, ethyl fluoroacetate, solvent (e.g., dichloromethane) | 40-50 | Safer alternative to sodium hydride; intermediate formation |

| 2 | Chlorination at 4-position | Phosphorus oxychloride, organic base, low temperature | >90 | High yield, avoids solvent-related impurities |

| 3 | Introduction of 1-fluoro-1-methyl-ethyl substituent | Fluorinated alkylation or fluorination reagents | Variable | Depends on reagent and conditions |

| 4 | Oxidation of methyl or hydroxymethyl group at 5-position to aldehyde | PCC or Swern oxidation | 60-70 | Efficient aldehyde formation |

| 5 | Purification | Column chromatography or crystallization | - | Ensures product purity |

Reaction Conditions and Optimization

- Bases: Potassium tert-butoxide is favored over sodium hydride for safety and yield improvements in early steps.

- Solvents: Use of low boiling solvents such as dichloromethane reduces side products and facilitates temperature control.

- Temperature: Maintaining low to moderate temperatures during chlorination and fluorination steps prevents decomposition and impurity formation.

- Catalysts: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are common in related pyrimidine functionalization but less directly relevant to this compound’s core synthesis.

- Purification: Silica gel chromatography is standard for isolating the aldehyde product with high purity.

Research Findings and Yield Data

- Industrial processes have reported chlorination yields exceeding 90%, indicating robust reaction conditions.

- Ring closure reactions to form pyrimidine intermediates typically achieve 40-50% yields under optimized conditions.

- Oxidation steps to aldehydes in related systems show yields around 60-70%, balancing efficiency and selectivity.

- Fluorination or fluorinated alkylation yields vary widely depending on reagents and methods but are generally optimized to minimize side reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Pyrimidine core formation | Potassium tert-butoxide, ethyl formate, ethyl fluoroacetate | Low temp, inert atmosphere | 40-50% | Safer base, industrial scale |

| Chlorination at 4-position | Phosphorus oxychloride, organic base | Room temp to mild heating | >90% | High selectivity |

| Fluorinated alkyl substitution | Fluoroalkyl halides or equivalents | Controlled temp, suitable solvent | Variable | Critical step for fluorine introduction |

| Oxidation to aldehyde | PCC, Swern oxidation or equivalents | Mild conditions | 60-70% | Efficient aldehyde formation |

| Purification | Silica gel chromatography | Ambient | - | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carboxylic acid.

Reduction: Formation of 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 4-(1-fluoro-1-methylethyl)-pyrimidine-5-carbaldehyde with key analogs:

Electronic and Steric Effects

- Fluorinated Alkyl vs. Chloro/Amino Groups: The 1-fluoro-1-methylethyl group introduces strong electron-withdrawing effects (via C-F bonds) and moderate steric bulk, enhancing metabolic stability and lipophilicity compared to chloro (Cl) or amino (NH₂) substituents .

- Aromatic vs.

Physicochemical Properties

- Lipophilicity: Fluorinated alkyl groups (logP ~1.5) increase membrane permeability compared to polar amino (logP ~0.2) or chloro (logP ~1.0) substituents.

- Solubility : The target compound is likely insoluble in water (similar to 4-chloro-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in ) but soluble in DMF or chloroform.

Biological Activity

4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activity. This compound is characterized by a unique structure that includes a fluorine atom and a methyl group, which may influence its interactions with biological macromolecules. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is primarily used as a building block in synthetic chemistry. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties:

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : The aldehyde can be reduced to an alcohol.

- Substitution : The fluorine atom can be replaced by other functional groups under specific conditions.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. Notably, it may inhibit certain enzymes by binding to their active sites, thus blocking their activity. The specific pathways affected can vary based on the target enzyme and the context of use.

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activity. Research indicates that compounds similar to this compound exhibit significant growth inhibition in various cancer cell lines. For instance, studies have shown that certain pyrimidines can have IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF1R). Inhibitors in this class have shown subnanomolar enzymatic inhibition and excellent selectivity towards other kinases, suggesting that this compound may possess similar properties .

Study 1: Anticancer Activity

In a recent study assessing the anticancer effects of pyrimidine derivatives, compounds structurally related to this compound demonstrated promising results. The study reported IC50 values indicating effective growth inhibition in MCF-7 cells, with increased apoptosis markers observed in treated samples compared to controls .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring could enhance CSF1R inhibitory activity while reducing off-target effects on other kinases such as EGFR. This highlights the potential for targeted therapeutic applications of compounds like this compound .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | TBD | CSF1R | Potential for selective inhibition |

| Compound A | 0.87 | MCF-7 Cells | Strong anticancer activity |

| Compound B | 20 | EGFR | Less selective |

Q & A

Q. What are the established synthetic routes for 4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, and how can yield and purity be optimized?

A scalable synthesis involves reductive amination of pyrimidine-5-carbaldehyde derivatives with fluorinated alkyl amines. For example, substituting 2-(ethylthio)pyrimidine-5-carbaldehyde with fluorinated analogs (e.g., 4-(1-fluoro-1-methyl-ethyl) groups) can yield the target compound. Optimize reaction conditions (e.g., temperature, solvent, catalyst) and employ purification techniques like column chromatography or recrystallization to enhance purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine incorporation.

- IR spectroscopy to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations.

- X-ray crystallography (via SHELX refinement) to resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can crystallographic data inform reactivity studies of this compound?

Crystal structure analysis reveals steric effects from the fluorinated ethyl group and electronic effects from the aldehyde moiety. Use SHELXL for refinement to identify hydrogen-bonding networks or π-stacking interactions that may influence solubility or catalytic activity .

Q. What strategies are used to analyze structure–activity relationships (SAR) for pyrimidine-carbaldehyde derivatives?

Systematically modify substituents (e.g., fluorine position, alkyl chain length) and evaluate biological or catalytic activity. For example, replacing the 1-fluoro-1-methyl-ethyl group with bulkier fluorinated groups may alter binding affinity in enzyme inhibition assays. Track changes using in vitro models (e.g., macrophage growth inhibition assays) .

Q. What mechanistic insights guide the design of derivatives for targeted applications?

Investigate reaction pathways such as Vilsmeier–Haack formylation or nucleophilic substitution at the aldehyde group. Computational modeling (DFT calculations) can predict transition states and regioselectivity in derivatization reactions .

Q. How can computational methods predict physicochemical properties of this compound?

Use software like Gaussian or ORCA to calculate:

Q. What experimental models are suitable for evaluating pharmacological potential?

Screen for antimicrobial, anti-inflammatory, or antitumor activity using:

Q. How can contradictory spectral or crystallographic data be resolved?

For ambiguous NMR signals, employ 2D techniques (COSY, HSQC). If X-ray data conflicts with computational models, re-refine using alternative software (e.g., Olex2) or collect higher-resolution data .

Q. What green chemistry approaches minimize waste in synthesis?

Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Implement catalytic recycling (e.g., Pd/C) and partner with waste management firms for halogenated byproduct disposal .

Q. How does the fluorinated ethyl group influence stereochemical outcomes in reactions?

The fluorine atom’s electronegativity and the ethyl group’s steric bulk can direct regioselectivity in cycloadditions or nucleophilic attacks. Compare diastereomer ratios in reactions with non-fluorinated analogs to quantify stereochemical effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.